2-呋喃甲醇,5-(氨基甲基)-

描述

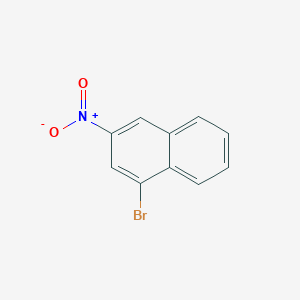

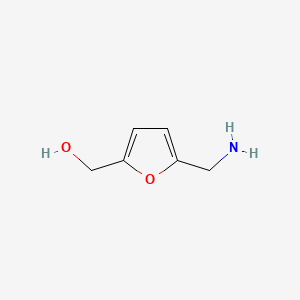

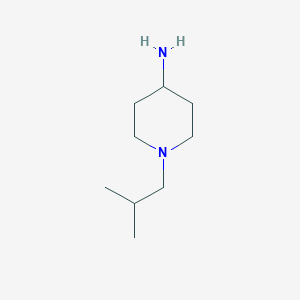

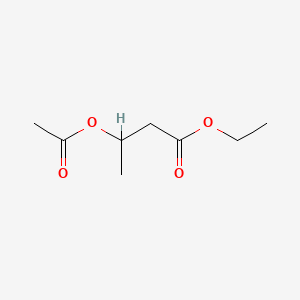

“2-Furanmethanol, 5-(aminomethyl)-”, also known as [5-(Aminomethyl)furan-2-yl]methanol, is used in the preparation of substituted putrescines from furans . It has a molecular formula of C6H9NO2 .

Synthesis Analysis

The compound is usually synthesized by the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia . A study employed aqueous ammonia to synthesize it by the direct reductive amination of HMF using the non-noble metal Ni/SBA-15 catalyst . The Ni/SBA-15 catalyst displayed higher catalytic selectivity in the reductive amination of HMF to AMF compared to other precious metal catalysts .Molecular Structure Analysis

The molecular structure of “2-Furanmethanol, 5-(aminomethyl)-” can be represented by the InChI string:InChI=1S/C6H9NO2/c7-3-5-1-2-6 (4-8)9-5/h1-2,8H,3-4,7H2 . The Canonical SMILES representation is C1=C (OC (=C1)CO)CN . Chemical Reactions Analysis

The compound is synthesized by the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia . A challenging task when synthesizing this furyl primary amine is to enhance the selectivity of the product due to its high nucleophilicity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 127.063328530 g/mol . The Topological Polar Surface Area is 59.4 Ų .科学研究应用

Medicinal Chemistry

[5-(Aminomethyl)furan-2-yl]methanol: is widely used in medicinal chemistry due to its role as a furyl primary amine . The compound is synthesized through the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia. Its high nucleophilicity poses a challenge in enhancing the selectivity of the product, which is crucial for developing precise medicinal compounds.

Catalysis

The compound has been studied for its use in catalysis, particularly using non-noble metal catalysts like Ni/SBA-15. This catalyst has shown higher selectivity in the reductive amination of HMF to [5-(aminomethyl)furan-2-yl]methanol compared to precious metal catalysts . Such advancements in catalysis are significant for the sustainable and cost-effective synthesis of this compound.

Biomass Valorization

In the context of biomass conversion and biorefinery, [5-(aminomethyl)furan-2-yl]methanol serves as a valuable platform compound. It is derived from biomass-based feedstocks like HMF, which is a top renewable chemical listed by the U.S. Department of Energy . The compound’s versatility allows for the synthesis of various biofuels, chemicals, and polymers, contributing to the development of sustainable materials.

Synthetic Organic Chemistry

The expertise of synthetic organic chemistry has been applied to convert [5-(aminomethyl)furan-2-yl]methanol into structurally complex molecules with targeted applications. This includes the preparation of biorenewable monomers for polymeric applications, showcasing the compound’s potential in creating new materials from renewable resources .

Green Chemistry

Adhering to the principles of green chemistry, [5-(aminomethyl)furan-2-yl]methanol is synthesized using eco-friendly reagents and reaction conditions. This aligns with the global shift towards environmentally responsible chemical processes and the use of renewable resources .

Pharmaceutical Intermediates

As a key intermediate, [5-(aminomethyl)furan-2-yl]methanol is used in the preparation of various pharmaceutical intermediates. Its bifunctional nature makes it an important precursor for advanced compound synthesis, which is essential in drug development and medicinal applications .

Chemical Modifications

The reactivity patterns of [5-(aminomethyl)furan-2-yl]methanol allow for chemical modifications at its reactive sites. This adaptability is crucial for the synthesis of a wide range of chemicals with specific properties and applications, further expanding its utility in chemical research .

Advanced Materials

The compound’s role as a precursor and intermediate extends to the field of advanced materials. Researchers are exploring its use in the synthesis of N-, O-, and S-containing heterocycles, which are important in the development of new materials with unique properties .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

An efficient NiAl hydrotalcite-derived nickel catalyst has been developed for the direct amination of biomass-based furfuryl alcohol and 5-(aminomethyl)-2-furanmethanol with NH3 via the “hydrogen borrowing” strategy . The synergistic catalysis of Ni0 and Alδ±Al-Oδ− site was of vital importance for the amination of alcohols into corresponding primary amines .

属性

IUPAC Name |

[5-(aminomethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANOVBJYCBOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332277 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furanmethanol, 5-(aminomethyl)- | |

CAS RN |

88910-22-9 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(aminomethyl)furan-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)